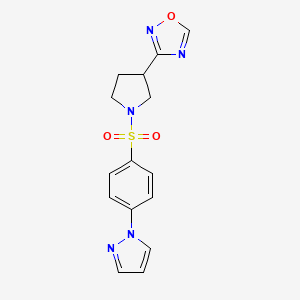

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

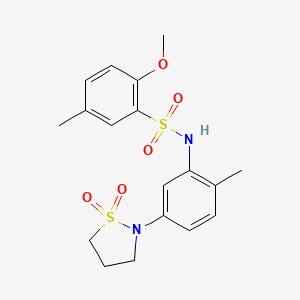

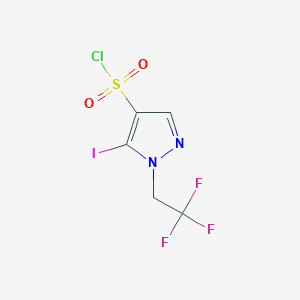

- The compound is a heterocyclic molecule containing an oxadiazole ring and a pyrazole moiety.

- It has a sulfonyl group attached to a pyrrolidine ring.

- The chemical formula is C₁₅H₁₄N₆O₄S.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the introduction of the sulfonyl group and the oxadiazole ring.

- Detailed synthetic pathways can be found in relevant research papers.

Molecular Structure Analysis

- The compound’s molecular structure includes the pyrazole and oxadiazole rings, connected by a sulfonyl group.

- The 3D arrangement of atoms determines its biological activity.

Chemical Reactions Analysis

- The compound may undergo reactions typical for pyrazoles and oxadiazoles, such as nucleophilic substitutions or cyclizations.

Physical And Chemical Properties Analysis

- Melting point, solubility, and stability are crucial properties.

- Spectroscopic techniques (NMR, IR, MS) can provide additional insights.

科学的研究の応用

Anticancer Properties

A substantial body of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, revealing their potential as anticancer agents. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer activities, with some compounds showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Additionally, sulfonamidomethane-linked heterocycles, including pyrrolyl-oxadiazoles and pyrazolyl-oxadiazoles, have been prepared and assessed for their antimicrobial and cytotoxic activities, with certain derivatives exhibiting appreciable cytotoxic activity on A549 lung carcinoma cells (Swapna et al., 2013).

Catalytic Applications and Synthesis

The scientific exploration of 1,3,4-oxadiazoles extends into their synthesis and application as catalysts. Research has demonstrated the utility of sulfur-functionalized aminoacrolein derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting their role in medicinal chemistry (Tucker, Chenard, & Young, 2015). Moreover, magnetically separable graphene oxide anchored with sulfonic acid has been identified as a novel and highly efficient catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the potential of 1,3,4-oxadiazoles in green chemistry and catalysis (Zhang et al., 2016).

Antimicrobial and Enzyme Inhibition

The antimicrobial properties of 1,3,4-oxadiazoles have been extensively investigated, with numerous studies reporting on their efficacy against a range of bacterial and fungal pathogens. For example, novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have exhibited antimicrobial activity, surpassing that of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, sulfone-linked bis heterocycles have been synthesized and shown to possess antimicrobial and cytotoxic activities, with specific compounds demonstrating significant activity against various microbial strains (Muralikrishna et al., 2012).

Safety And Hazards

- Toxicity, environmental impact, and safety precautions should be assessed.

- Consult relevant literature for specific safety information.

将来の方向性

- Investigate its potential as a drug candidate or agrochemical.

- Explore modifications to enhance its properties.

- Evaluate its efficacy in relevant biological assays.

Please note that this analysis is based on available information, and further research is recommended to address specific aspects. For detailed references, consult relevant scientific papers12.

特性

IUPAC Name |

3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAAPVLSFSNBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)

![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)

![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)

![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)